PPIase-Parvulin Inhibitor PPIase-Parvulin Inhibitor Peptidyl-prolyl isomerases (PPIases) assist in the folding of newly-synthesized proteins, regulating the stability, localization, and activity of mature proteins. PPIase-Parvulin Inhibitor is a cell-permeable inhibitor of the PPIases Pin1 and Pin4 (IC50s = 1.5 and 1.0 µM, respectively), interacting with the PPIase domain. It blocks the proliferation of cancer cells that overexpress Pin1 and Pin4 (IC50 range = 2-5 µM), and similarly inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1-/- MEFs. PPIase-Parvulin Inhibitor does not inhibit topoisomerase I or bind DNA. Also referred to as PiB, this compound is commonly used to determine the role of Pin1 in regulating various substrates and cellular functions.

Brand Name: Vulcanchem
CAS No.: 64005-90-9
VCID: VC0005521
InChI: InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
SMILES: CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Molecular Formula: C22H18N2O8
Molecular Weight: 438.4 g/mol

PPIase-Parvulin Inhibitor

CAS No.: 64005-90-9

Cat. No.: VC0005521

Molecular Formula: C22H18N2O8

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

PPIase-Parvulin Inhibitor - 64005-90-9

Specification

Description Peptidyl-prolyl isomerases (PPIases) assist in the folding of newly-synthesized proteins, regulating the stability, localization, and activity of mature proteins. PPIase-Parvulin Inhibitor is a cell-permeable inhibitor of the PPIases Pin1 and Pin4 (IC50s = 1.5 and 1.0 µM, respectively), interacting with the PPIase domain. It blocks the proliferation of cancer cells that overexpress Pin1 and Pin4 (IC50 range = 2-5 µM), and similarly inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1-/- MEFs. PPIase-Parvulin Inhibitor does not inhibit topoisomerase I or bind DNA. Also referred to as PiB, this compound is commonly used to determine the role of Pin1 in regulating various substrates and cellular functions.

CAS No. 64005-90-9
Molecular Formula C22H18N2O8
Molecular Weight 438.4 g/mol
IUPAC Name ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate
Standard InChI InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
Standard InChI Key WNKQGFNIIHNGQM-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Canonical SMILES CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Appearance Assay:≥95%A crystalline solid

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